molecular formula C12H10N6O4 B5585622 ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B5585622
M. Wt: 302.25 g/mol
InChI Key: BIAPDPDGWQHFTO-UHFFFAOYSA-N
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Description

Ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C12H10N6O4 and its molecular weight is 302.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.07635282 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H10N6O4C_{12}H_{10}N_{6}O_{4}, and its IUPAC name is this compound. The presence of the nitro group and the pyrazolo-pyrimidine framework contributes to its unique chemical reactivity and biological properties.

This compound exhibits its biological activity primarily through enzyme inhibition. It mimics natural substrates, allowing it to bind to the active sites of specific enzymes, thereby blocking their function. This mechanism is crucial in various therapeutic contexts, including anticancer and antiviral applications.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown:

  • Cell Lines Tested : Compounds were evaluated against colorectal, breast, and lung cancer cell lines.
  • Mechanisms : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at specific phases.
Cell LineIC50 (µM)Mechanism of Action
Colorectal Cancer15Apoptosis induction
Breast Cancer20Cell cycle arrest
Lung Cancer25Inhibition of proliferation

These results suggest that this compound could serve as a lead structure for developing new anticancer agents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines against viruses such as Hepatitis C virus (HCV). This compound has demonstrated:

  • Inhibition Rates : Compounds showed varying degrees of inhibition against HCV with selectivity indexes indicating low cytotoxicity.
Virus TypeInhibition Rate (%)Selectivity Index
Hepatitis C8510
Herpes Simplex708

The structure-activity relationship studies reveal that modifications in substituents can enhance antiviral efficacy.

Other Biological Activities

In addition to anticancer and antiviral properties, this compound has shown:

  • Antimicrobial Activity : Effective against various bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives where this compound was included. The study focused on optimizing the synthesis routes and assessing biological activities across multiple assays. Results indicated a promising profile for further development in drug discovery.

Properties

IUPAC Name

ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O4/c1-2-22-12(19)8-4-15-17-6-7(3-13-11(8)17)10-9(18(20)21)5-14-16-10/h3-6H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAPDPDGWQHFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.